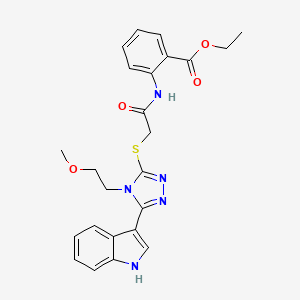

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 1H-indol-3-yl moiety at position 5. The triazole ring is further connected via a thioacetamido linker to an ethyl benzoate ester. Characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and elemental analysis are standard for such compounds .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-3-33-23(31)17-9-5-7-11-20(17)26-21(30)15-34-24-28-27-22(29(24)12-13-32-2)18-14-25-19-10-6-4-8-16(18)19/h4-11,14,25H,3,12-13,15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTJLCNDQHFAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

The compound ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic molecule that has gained attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole structures exhibit significant anticancer properties. The presence of the indole ring in this compound enhances its ability to inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. The triazole group is known for its antifungal properties, making this compound a candidate for treating fungal infections. Studies have highlighted the effectiveness of triazole derivatives in inhibiting fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes .

Neuroprotective Effects

Indole derivatives are recognized for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may enhance cognitive function and protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of triazole-containing compounds. The researchers synthesized various derivatives and tested their effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, a series of indole-based triazoles were evaluated against clinically relevant strains of bacteria and fungi. This compound showed significant inhibition against Candida albicans and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole moieties may play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and analogous 1,2,4-triazole derivatives:

Key Observations:

Core Heterocycle Differences : The target compound uses a 1,2,4-triazole core, whereas analogous hybrids in employ benzothiazole. Triazoles offer enhanced metabolic stability compared to benzothiazoles, which may influence drug-likeness .

Substituent Impact : The 2-methoxyethyl and indole groups in the target compound contrast with phenethyl and simpler alkyl/ester groups in . Indole’s aromaticity and hydrogen-bonding capacity could enhance target binding compared to phenethyl’s hydrophobic bulk.

Synthetic Complexity : The target compound’s synthesis likely involves more intricate steps (e.g., thioacetamido linker formation) compared to the one-pot methods for triazole derivatives in or the three-component benzothiazole-indole synthesis in .

Biological Activity

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features an indole moiety, a triazole ring, and a benzoate group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds featuring triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. The specific compound under consideration has been tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.

The mechanism of action for these anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Similar compounds with triazole structures have been reported to possess antibacterial and antifungal activities. The ethyl ester derivative showed effectiveness against several pathogenic bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes involved in fungal sterol synthesis, which is crucial for maintaining fungal cell membrane integrity.

- Induction of Apoptosis : The indole structure may enhance the apoptotic signaling pathways in cancer cells, leading to increased cancer cell death.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell growth and survival, particularly in cancer cells.

Case Studies

Several case studies have documented the effects of similar compounds on cancer treatment:

- Study on Indole-Triazole Derivatives : A study demonstrated that derivatives similar to this compound had a strong inhibitory effect on tumor growth in xenograft models by inducing apoptosis via caspase activation .

- Antibacterial Efficacy : Research involving triazole derivatives highlighted their efficacy against drug-resistant strains of bacteria, suggesting that modifications in structure can enhance antibacterial potency .

Q & A

What are the standard synthetic routes for ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the triazole core via cyclization reactions, such as the reaction of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions .

- Step 2 : Introduction of the indole moiety through coupling reactions (e.g., Fischer indole synthesis) or nucleophilic substitution .

- Step 3 : Thioether linkage formation between the triazole and acetamido-benzoate groups using thioglycolic acid derivatives in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .

- Purification : Recrystallization from ethanol or chromatography (TLC/HPLC) is critical to isolate high-purity products .

Key Reagents : Chloroacetic acid, 1H-indole-3-carbaldehyde, 2-methoxyethylamine, and ethyl 2-aminobenzoate.

What characterization techniques are essential for confirming the structure of this compound?

A multi-analytical approach is required:

- Elemental Analysis : Validates empirical formula consistency .

- Spectroscopy :

- Chromatography : TLC/HPLC ensures purity (>95%) and monitors reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

What are the solubility properties of this compound in common solvents?

Solubility is solvent-dependent and impacts formulation for biological assays:

| Solvent | Solubility | Evidence |

|---|---|---|

| Ethanol | Highly soluble | |

| DMSO/DMF | Soluble | |

| Water | Slightly soluble | |

| Dichloromethane | Moderately soluble |

Note : Recrystallization from ethanol is recommended for purification .

How can reaction conditions be optimized to improve the yield of the triazole ring formation?

Critical factors include:

- Temperature : Controlled heating (80–100°C) during cyclization minimizes side products .

- Catalysts : Triethylamine or pyridine enhances nucleophilicity in thioether bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reactivity of sulfur-containing intermediates .

- Stoichiometry : Excess chloroacetic acid (1.2–1.5 equiv) drives triazole-thiol coupling to completion .

Troubleshooting : Low yields may result from moisture sensitivity; use anhydrous conditions and inert gas (N₂/Ar) .

How should researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

- Purity Variations : Impurities (>5%) skew bioassay results. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols .

- Structural Analogues : Subtle modifications (e.g., methoxyethyl vs. ethyl groups) alter activity. Compare data only within identical derivatives .

Recommendation : Replicate assays in triplicate and cross-validate with independent labs .

What strategies are effective in modifying the indole moiety to enhance target binding affinity?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance π-π stacking with hydrophobic enzyme pockets .

- Bioisosteric Replacement : Replace indole with benzimidazole to improve metabolic stability while retaining affinity .

- Linker Optimization : Adjust the thioacetamido spacer length (e.g., propionamido vs. acetamido) to modulate flexibility and target engagement .

Validation : Use molecular docking (e.g., AutoDock Vina) and SAR studies to prioritize derivatives .

How can crystallographic data inform the design of derivatives with improved pharmacokinetics?

X-ray crystallography reveals:

- Conformational Flexibility : The methoxyethyl group adopts gauche conformations, affecting solubility and membrane permeability .

- Intermolecular Interactions : Hydrogen bonding between the triazole N2 and target residues (e.g., kinase ATP-binding sites) guides rational modifications .

- Packing Motifs : Crystal lattice stability correlates with melting points, aiding in predicting solid-state stability for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.